(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine
Description
(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine is a chiral amine featuring a trifluoromethyl group and a tetrahydrofuran (THF) ring at the β-position. Its hydrochloride salt (CAS 1447607-32-0) has a molecular formula of C₆H₁₁ClF₃NO and a molecular weight of 205.61 g/mol . The compound’s stereochemistry (1S configuration) and fluorine substitution make it a valuable intermediate in pharmaceutical synthesis, particularly for designing molecules with enhanced metabolic stability and target affinity.
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2/t4?,5-/m0/s1 |
InChI Key |
JOWFPQPRIGAJRY-AKGZTFGVSA-N |
Isomeric SMILES |
C1COCC1[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1COCC1C(C(F)(F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Tetrahydrofuran-2-yl vs. Tetrahydrofuran-3-yl
3-yl). This minor structural variation alters the molecule’s conformational flexibility and steric environment. For example:
- THF-3-yl : The substituent is equatorial in chair conformations, reducing steric hindrance.
Such differences can impact solubility, crystallization behavior, and biological activity .
Aromatic Substituted Analogs
Replacing the THF ring with fluorinated phenyl groups introduces distinct electronic and steric effects:
| Compound Name | CAS | Molecular Formula | Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (1S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine HCl | 1391436-37-5 | C₈H₇ClF₄N | 3-Fluorophenyl | 228.6 |
| (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine | 929804-89-7 | C₈H₇F₄N | 4-Fluorophenyl | 193.14 |
Key Differences :
- Electronic Effects : Fluorophenyl groups introduce strong electron-withdrawing effects, enhancing the amine’s acidity compared to the THF analog.
- Biological Interactions : Fluorophenyl derivatives may target aromatic π-π interactions in enzymes, whereas THF analogs engage in hydrogen bonding via the oxygen atom .
Sterically Bulky Analogs
Compounds like (1S)-1-(4-tert-butylphenyl)-2,2,2-trifluoroethanamine () feature bulky substituents that dramatically alter steric profiles:
Solubility and Stability
- THF Analog : The oxygen atom in THF enhances water solubility via hydrogen bonding, making it suitable for aqueous-phase reactions.
- Fluorophenyl Analogs : Higher lipophilicity favors blood-brain barrier penetration, relevant for CNS-targeting drugs.
Pharmacological Relevance
- Chiral Building Blocks : The 1S configuration is critical for asymmetric synthesis in drugs targeting serotonin receptors or kinase inhibitors.
- THF vs. Aromatic Moieties : THF derivatives are preferred in prodrug designs requiring gradual hydrolysis, while fluorophenyl analogs suit rigid, high-affinity binders .
Q & A
Q. What are the recommended methods for synthesizing (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine, and how can enantiomeric purity be ensured?
The synthesis typically involves introducing the trifluoromethyl group to an ethanamine backbone followed by coupling with a tetrahydrofuran (THF) derivative. A plausible route includes:
- Trifluoromethylation : Using reagents like Ruppert–Prakash reagent (TMSCF₃) or fluoroform-derived intermediates to install the CF₃ group.
- Coupling with THF : A chiral THF-3-yl moiety can be attached via nucleophilic substitution or reductive amination under inert conditions .
- Enantiomeric purity : Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak®) or crystallization with chiral acids (e.g., tartaric acid derivatives) ensures stereochemical fidelity .
Q. How can the stereochemistry of the (1S)-configured amine be experimentally confirmed?
- X-ray crystallography : Using SHELXL for small-molecule refinement to resolve the absolute configuration. This method is gold-standard for stereochemical assignment .
- Chiral NMR analysis : Employing chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with Mosher’s acid to differentiate enantiomers via ¹⁹F or ¹H NMR splitting patterns .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- LC-MS : To assess purity and detect trace impurities, especially fluorinated byproducts.
- ¹H/¹³C/¹⁹F NMR : For verifying the trifluoromethyl group (δ ~ -60 to -70 ppm in ¹⁹F NMR) and THF ring protons (δ ~ 1.5–4.0 ppm in ¹H NMR) .
- Elemental analysis : To confirm stoichiometry of C, H, N, and F.
Q. What are the key structural features influencing its potential biological activity?
- The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability and target binding .
- The tetrahydrofuran ring introduces rigidity and hydrogen-bonding capacity, potentially interacting with enzymatic active sites or receptors .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Docking studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., enzymes with hydrophobic pockets). The CF₃ group’s electronegativity can be optimized for van der Waals interactions.
- QSAR analysis : Correlate substituent effects (e.g., THF ring size, fluorination patterns) with activity data from analogs (e.g., 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride) to predict enhancements .
Q. What experimental strategies address stability challenges during storage or biological assays?
Q. How can researchers resolve contradictions in biological activity data across similar fluorinated amines?
- Control experiments : Compare the target compound with analogs (e.g., 1-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride) to isolate the CF₃ group’s contribution .
- Off-target screening : Use broad-panel binding assays (e.g., CEREP) to identify non-specific interactions caused by fluorinated motifs .
Q. What advanced spectroscopic methods elucidate reaction mechanisms in its synthesis?
- In-situ NMR : Track intermediates during trifluoromethylation using a J. Young tube to monitor real-time reaction progress.
- HRMS-ESI : Identify transient species (e.g., iminium ions) in reductive amination steps .
Q. How can enantioselective catalysis improve synthetic efficiency?
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium or copper catalysts for enantioselective C–N bond formation.
- Biocatalysis : Lipases or transaminases can selectively generate the (1S)-configuration with high enantiomeric excess (ee > 98%) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
